3-Bromo-1-methyl-6-nitro-1H-indole
Description
3-Bromo-1-methyl-6-nitro-1H-indole is a halogenated and nitro-substituted indole derivative. Its structure features a bromine atom at position 3, a methyl group at position 1, and a nitro group at position 6 of the indole ring. The nitro group enhances electrophilicity, making the compound a candidate for further functionalization via substitution or coupling reactions.
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
3-bromo-1-methyl-6-nitroindole |
InChI |
InChI=1S/C9H7BrN2O2/c1-11-5-8(10)7-3-2-6(12(13)14)4-9(7)11/h2-5H,1H3 |
InChI Key |
QFBXCHNFAVYUJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities between 3-bromo-1-methyl-6-nitro-1H-indole and related indole derivatives:
Key Observations :
- Substituent Positions : The placement of bromine and other groups critically affects reactivity. For example, bromine at position 3 (as in the target compound) directs electrophilic substitution to position 5 or 7, whereas bromine at position 6 (as in ) alters regioselectivity.
- Electronic Effects: The nitro group (NO₂) in the target compound is a stronger electron-withdrawing group than methoxy (OCH₃, ) or methyl (CH₃, ), making the indole ring less nucleophilic and more prone to reduction or nucleophilic aromatic substitution.
Spectroscopic and Analytical Comparisons
- NMR Data :
- The target compound’s nitro group at position 6 would deshield adjacent carbons (e.g., C-5 and C-7), leading to distinct ¹³C NMR shifts compared to methoxy-substituted analogs (e.g., δ 55.5 ppm for OCH₃ in ).
- In 6-bromo-3-methyl-1H-indole (), the absence of a nitro group simplifies the aromatic proton splitting pattern compared to the target compound.
- Mass Spectrometry :
- High-resolution mass spectrometry (HRMS) data for similar compounds (e.g., m/z 397.0653 [M+H]⁺ in ) can help validate the molecular formula of the target compound, with expected isotopic patterns due to bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br).
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